1-Bromo-3-butoxy-5-fluorobenzene
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Overview
Description
1-Bromo-3-butoxy-5-fluorobenzene is an organic compound with the molecular formula C10H12BrFO It is a derivative of benzene, substituted with bromine, butoxy, and fluorine groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-butoxy-5-fluorobenzene can be synthesized through several methods. One common approach involves the bromination of 3-butoxy-5-fluorophenol, followed by the substitution of the hydroxyl group with a bromine atom. This reaction typically requires the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of tubular reactors for diazotization reactions can enhance the stability and efficiency of the process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-butoxy-5-fluorobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions, where the bromine or fluorine atoms can be substituted by other electrophiles.
Nucleophilic Substitution: The butoxy group can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Substitution Reactions: Nucleophiles such as alkoxides or amines in polar solvents.
Major Products Formed:
Substituted Benzene Derivatives: Depending on the reagents and conditions, various substituted benzene derivatives can be formed.
Scientific Research Applications
1-Bromo-3-butoxy-5-fluorobenzene has several applications in scientific research:
Biology: The compound can be used in the study of biological pathways and interactions due to its unique substituents.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-butoxy-5-fluorobenzene involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the butoxy group can engage in hydrogen bonding and hydrophobic interactions. These interactions can influence the compound’s reactivity and binding affinity to various molecular targets .
Comparison with Similar Compounds
1-Bromo-3-chloro-5-fluorobenzene: Similar structure but with a chlorine atom instead of a butoxy group.
1-Bromo-3-fluorobenzene: Lacks the butoxy group, making it less hydrophobic.
Uniqueness: 1-Bromo-3-butoxy-5-fluorobenzene is unique due to the presence of the butoxy group, which imparts distinct chemical and physical properties. This makes it more versatile in various chemical reactions and applications compared to its simpler analogs.
Properties
IUPAC Name |
1-bromo-3-butoxy-5-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFO/c1-2-3-4-13-10-6-8(11)5-9(12)7-10/h5-7H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKVQUURBASQNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=CC(=C1)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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